LY2886721 - 1262036-50-9

LY2886721

Catalog Number: EVT-256460
CAS Number: 1262036-50-9
Molecular Formula: C18H16F2N4O2S
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) [, , , , , , , , , , , , , , , , , , , , ]. This enzyme plays a critical role in the production of amyloid-beta (Aβ), a peptide that accumulates in the brain of Alzheimer's disease patients []. LY2886721 has been investigated for its potential as a disease-modifying therapy for Alzheimer's disease due to its ability to reduce Aβ production in the brain [, , ].

Synthesis Analysis
  • Asymmetric Nitrone Cycloaddition: This step utilizes trifluoroethanol to facilitate an asymmetric [3 + 2] intramolecular cycloaddition, leading to the formation of a key chiral intermediate [].
  • Novel Hydroxylamine Tosylate Synthesis: A new method for synthesizing (R)-N-(1-phenylpropyl)hydroxylamine tosylate was developed, proceeding through a p-anisaldehyde imine and avoiding the generation of toxic hydrogen cyanide gas as a byproduct [].
  • Isoxazolidine Ring Opening and Chiral Auxiliary Removal: Hydrogenolysis is employed to cleave the isoxazolidine ring and remove the benzyl chiral auxiliary, requiring careful control to minimize the formation of a des-fluoro impurity [].
  • Aminothiazine Installation and Selective Peptide Coupling: The aminothiazine moiety is introduced through controlled stoichiometry of reagents like BzNCS and CDI. A highly regioselective peptide coupling then generates LY2886721, avoiding unwanted acylation at other reactive sites [].
  • Reactive Crystallization and Physical Property Control: The synthesis culminates in a reactive crystallization step designed to afford LY2886721 in high purity and with controlled physical properties. This step involves optimizing the solvent system for the peptide coupling and employing techniques like slurry milling and "pH cycles" to refine crystal size and morphology [].

The entire synthesis proceeds over multiple steps, achieving an overall yield of 46% from the chiral nitrone cycloadduct intermediate []. A continuous flow process for producing LY2886721 has also been developed, demonstrating advantages in scalability, safety, and production efficiency [, ].

Mechanism of Action

LY2886721 acts as a potent and selective inhibitor of BACE1 [, , , , , , , , , , , , , , , , , , , , ]. BACE1 is a key enzyme involved in the production of amyloid-beta (Aβ) from the amyloid precursor protein (APP) [, ]. By inhibiting BACE1, LY2886721 reduces the formation of Aβ, particularly the more amyloidogenic Aβ42 peptide [, , ]. This reduction in Aβ production has been observed in various models, including:

  • In vitro assays: LY2886721 potently inhibits BACE1 activity in cell-free systems. [, ]
  • Animal models: LY2886721 effectively reduces Aβ levels in the brains of mice and dogs [, , ].
  • Humans: Administration of LY2886721 to healthy volunteers results in a dose-dependent decrease in Aβ levels in plasma and cerebrospinal fluid (CSF) [, , , ].
Physical and Chemical Properties Analysis
  • CNS Penetration: LY2886721 demonstrates the ability to cross the blood-brain barrier and effectively reduce Aβ levels in the central nervous system [, , ]. This suggests suitable lipophilicity and molecular weight for brain uptake.
  • Oral Bioavailability: Studies involving oral administration of LY2886721 to animals and humans indicate some degree of oral bioavailability [, , ].
  • Metabolic Stability: The presence of fluorine atoms in its structure suggests potential for enhanced metabolic stability, a common strategy in drug design [].
Applications
  • Investigating BACE1 as a Therapeutic Target: LY2886721 has been instrumental in validating BACE1 as a potential drug target for Alzheimer's disease. Its ability to effectively reduce Aβ levels in preclinical models and humans has provided support for the amyloid hypothesis, which posits that Aβ accumulation plays a central role in the development of Alzheimer's disease [, , , ].
  • Developing Biomarkers for Alzheimer's Disease: Research utilizing LY2886721 has contributed to the development of biomarkers for Alzheimer's disease. By measuring changes in Aβ levels in CSF and plasma following LY2886721 administration, researchers can gain insights into drug target engagement and potentially identify individuals who may benefit from BACE1 inhibition therapy [, ].
  • Studying Synaptic Plasticity and Cognitive Function: Studies have explored the effects of LY2886721 on synaptic plasticity, a key process underlying learning and memory, which is impaired in Alzheimer's disease. LY2886721 has been shown to partially restore sevoflurane-induced deficits in synaptic plasticity and spine loss, suggesting potential protective effects on neuronal function [, , , , ].
Future Directions
  • Developing Next-Generation BACE1 Inhibitors: Learnings from the development of LY2886721, including its pharmacokinetic properties and potential for off-target effects, can inform the design of more potent and safer BACE1 inhibitors with improved therapeutic windows [].
  • Exploring Combination Therapies: Future research may investigate the potential of combining BACE1 inhibitors like LY2886721 with other therapeutic strategies targeting different aspects of Alzheimer's disease pathology, such as tau aggregation or neuroinflammation [, ].
  • Understanding the Role of BACE1 in Other Diseases: Given the involvement of BACE1 in other biological processes, future studies may explore the potential of BACE1 inhibitors for treating conditions beyond Alzheimer's disease, such as cancer, diabetes, and psychiatric disorders [].

PF-06684511

  • Compound Description: PF-06684511 is a novel PET radioligand developed for selective imaging of β-secretase 1 (BACE1) in the brain []. Preclinical studies in nonhuman primates demonstrated its high specific binding to BACE1 and favorable brain kinetics [].
  • Relevance: PF-06684511 is a valuable tool for studying BACE1 occupancy in vivo and evaluating the efficacy of BACE1 inhibitors, such as LY2886721 []. Unlike LY2886721, which is a therapeutic candidate, PF-06684511 serves as a diagnostic tool in research settings.

LY2811376

  • Relevance: LY2811376 highlights the challenges in developing safe and effective BACE1 inhibitors. Its failure informed the development of subsequent BACE1 inhibitors, including LY2886721, prompting researchers to prioritize safety and tolerability alongside efficacy [].

PF-06663195

  • Compound Description: PF-06663195 is another BACE1 inhibitor investigated in preclinical studies []. Research demonstrated that PF-06663195 exhibits dose-dependent BACE1 occupancy in the brain, highlighting its potential as a therapeutic agent for Alzheimer's disease [].
  • Relevance: PF-06663195, alongside LY2886721, exemplifies the ongoing efforts to develop potent and selective BACE1 inhibitors for clinical use []. While both compounds target BACE1, their pharmacological profiles and developmental progress may differ.

Aβ(1-40) and Aβ(1-42)

  • Compound Description: Amyloid-β (Aβ) peptides, particularly Aβ(1-40) and Aβ(1-42), are key components of amyloid plaques found in the brains of Alzheimer's disease patients []. These peptides are generated through the proteolytic processing of amyloid precursor protein (APP), with BACE1 playing a crucial role in their formation [].
  • Relevance: Aβ(1-40) and Aβ(1-42) serve as pharmacodynamic markers for assessing the efficacy of BACE1 inhibitors like LY2886721 []. By inhibiting BACE1 activity, LY2886721 aims to reduce the production of these amyloid-β peptides, potentially slowing or halting disease progression [, ].

sAPPα and sAPPβ

  • Compound Description: Soluble amyloid precursor protein alpha (sAPPα) and soluble amyloid precursor protein beta (sAPPβ) are secreted fragments of APP generated through alternative cleavage pathways []. sAPPα, resulting from α-secretase cleavage, is considered neuroprotective, while sAPPβ, generated through BACE1 cleavage, contributes to Aβ formation [].
  • Relevance: Changes in cerebrospinal fluid levels of sAPPα and sAPPβ reflect the effects of BACE1 inhibition by compounds like LY2886721 on APP processing []. Monitoring these markers provides insights into the drug's mechanism of action and potential therapeutic benefits in Alzheimer's disease [].

Properties

CAS Number

1262036-50-9

Product Name

LY2886721

IUPAC Name

N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

Molecular Formula

C18H16F2N4O2S

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C18H16F2N4O2S/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18/h1-6,10H,7-9H2,(H2,21,24)(H,23,25)/t10-,18-/m0/s1

InChI Key

NIDRNVHMMDAAIK-YPMLDQLKSA-N

SMILES

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N

Synonyms

LY2886721; LY-2886721; LY 2886721; 1262036-50-9

Canonical SMILES

C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N

Isomeric SMILES

C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.